molecular formula C12H9NO3S B3025498 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde CAS No. 383144-16-9

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B3025498
CAS No.: 383144-16-9
M. Wt: 247.27 g/mol
InChI Key: JVHNLBYOYMCUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde is a complex organic compound that features a benzodioxin ring fused with a thiazole ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde typically involves multi-step organic reactions One common method starts with the preparation of the benzodioxin moiety, which is then coupled with a thiazole derivativeSpecific reagents and catalysts, such as N,N-dimethylformamide (DMF) and lithium hydride (LiH), are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-methanol.

    Substitution: Halogenated derivatives of the thiazole ring.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin and thiazole rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde is unique due to the combination of its benzodioxin and thiazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-6-12-13-9(7-17-12)8-1-2-10-11(5-8)16-4-3-15-10/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHNLBYOYMCUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 3
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.